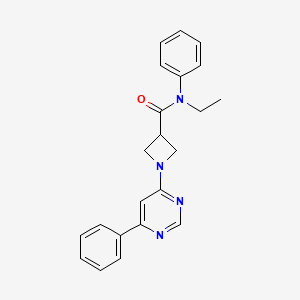

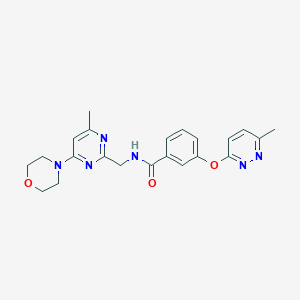

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide" is a synthetic molecule that appears to be related to a class of benzamide derivatives. These derivatives have been explored for various biological activities, including gastrokinetic effects and anticancer properties. The structure of the compound suggests that it may have been designed to interact with specific biological targets, potentially by inhibiting certain enzymes or receptor activities .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the preparation of substituted benzamide cores followed by the introduction of various functional groups. For instance, in the synthesis of gastrokinetic agents, the introduction of a morpholine group and various substituents at the N-4 position of the benzamide ring has been shown to enhance activity . Similarly, the synthesis of benzamide derivatives with anticancer activity involves the incorporation of a 5-methylpyridazin-3(2H)-one fragment and a morpholine group, indicating that these moieties are crucial for the biological activity . The synthesis processes are likely to involve multiple steps, including condensation reactions, and are guided by structure-activity relationship (SAR) studies.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is critical in determining their biological activity. For example, the presence of a morpholine group and specific substituents can significantly influence the potency and selectivity of these compounds. X-ray crystallography and spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize these molecules. These techniques provide detailed information about the molecular conformation, which is essential for understanding the interaction with biological targets .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of a morpholine group can facilitate nucleophilic substitution reactions, which are often used to introduce additional functional groups into the molecule. These reactions can be used to modify the chemical structure and, consequently, the biological activity of the compounds. The reactivity of these molecules can also be influenced by the presence of internal hydrogen bonding, which can make the molecule more rigid and potentially affect its interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, are important for their practical application. These properties are influenced by the molecular structure and can be determined through various analytical techniques. For example, the melting point range can provide information about the purity and stability of the compound. The vibrational frequencies obtained from FTIR analysis can give insights into the functional groups present in the molecule. Additionally, the chemical shifts observed in NMR spectroscopy can help in elucidating the structure of the compound .

Scientific Research Applications

Heterocyclic Compound Synthesis

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is involved in the synthesis of novel heterocyclic compounds showing potential biological activities. For instance, its derivatives have been synthesized to exhibit anti-inflammatory and analgesic properties. The modification of its structure allows for the creation of diverse heterocyclic frameworks with significant pharmacological potential (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and tested for their antimicrobial efficacy. The structural modification, particularly with morpholine groups, has shown promising results in enhancing antimicrobial activity against a range of bacterial and fungal pathogens (Devarasetty et al., 2019).

Anticancer Research

The compound's derivatives have also been explored for their anticancer activities. For example, the introduction of a 5-methylpyridazin-3(2H)-one fragment to the compound's structure has been found to significantly inhibit cancer cell proliferation in several cancer cell lines, highlighting its potential as a lead compound in cancer therapy research (Xiong et al., 2020).

Enzyme Inhibition

The compound has been utilized in the synthesis of inhibitors targeting specific enzymes, demonstrating its versatility in drug design and discovery. This approach allows for the development of targeted therapies with minimized side effects, particularly in diseases where specific enzyme activities are dysregulated (Zhou et al., 2008).

Drug Synthesis and Characterization

Derivatives of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide have been synthesized and characterized for their potential as drug candidates. These studies involve detailed chemical synthesis processes, followed by characterization using various analytical techniques to understand their structure-activity relationships and potential therapeutic applications (Adam et al., 2016).

properties

IUPAC Name |

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-3-(6-methylpyridazin-3-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c1-15-6-7-21(27-26-15)31-18-5-3-4-17(13-18)22(29)23-14-19-24-16(2)12-20(25-19)28-8-10-30-11-9-28/h3-7,12-13H,8-11,14H2,1-2H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYCTXHJFNZQGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC(=CC(=N3)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)

![N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2518053.png)

![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)

![N-(2,5-dimethylphenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2518056.png)

![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2518061.png)

![N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2518064.png)